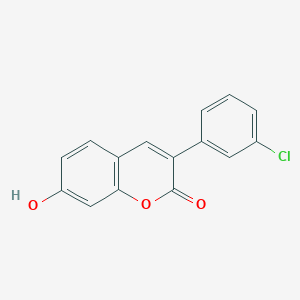![molecular formula C19H23N3O3 B2625745 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide CAS No. 872848-89-0](/img/structure/B2625745.png)
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound is a derivative of indole-3-acetic acid and has been found to exhibit diverse biological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide, due to its complex structure, has been a subject of interest in synthetic chemistry. Research focused on the decarboxylative Claisen rearrangement reactions for heteroaromatic compounds demonstrates the synthesis of various heteroaromatic products, indicating the potential versatility of compounds with similar structures in generating pharmacologically active molecules (Craig et al., 2005). Another study on the molecular determinants for drug-receptor interactions emphasizes the importance of the conformational structure of such molecules for their biological activity, providing insights into how these compounds can be designed for enhanced efficacy (Lumbroso et al., 1982).
Molecular and Biological Studies
The compound's relevance extends to biological applications, notably in studies related to human serotonin receptors. For instance, derivatives of this compound have been investigated for their high affinity as ligands for human 5-HT(1B/1D) receptors, which are critical targets in the development of treatments for neurological disorders (Egle et al., 2004). Quantum chemical investigations into substituted pyrrolidinones further explore the electronic properties and molecular dynamics of similar compounds, aiding in the understanding of their interactions at the molecular level and potential pharmaceutical applications (Bouklah et al., 2012).
Drug Resistance and Pharmaceutical Research
Significantly, the compound's analogs have shown promise in reversing multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy. Studies demonstrate that certain indole derivatives can significantly enhance the efficacy of chemotherapeutic drugs by inhibiting efflux pumps in drug-resistant cancer cells (Guo et al., 2018). This research highlights the potential of such compounds in overcoming MDR and improving cancer treatment outcomes.
Impurity Analysis in Pharmaceutical Compounds
Furthermore, the determination of possible impurities in pharmaceutical compounds like piracetam, which shares a similar pyrrolidine structure, underscores the importance of analytical methods in ensuring drug safety and efficacy. FTIR spectroscopy has been utilized to identify and quantify impurities in piracetam, demonstrating the compound's role in pharmaceutical quality control (Karamancheva & Staneva, 2000).
Propriétés
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13(2)20-19(25)18(24)15-11-22(16-8-4-3-7-14(15)16)12-17(23)21-9-5-6-10-21/h3-4,7-8,11,13H,5-6,9-10,12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKYPOJMMVVTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

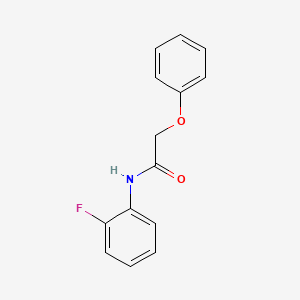
![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-(methylamino)butanamide;hydrochloride](/img/structure/B2625664.png)
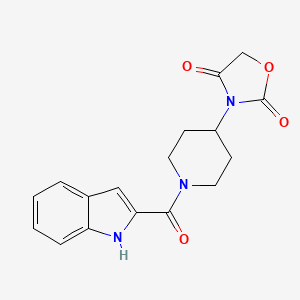

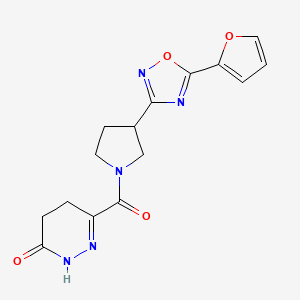
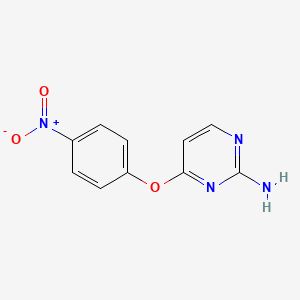
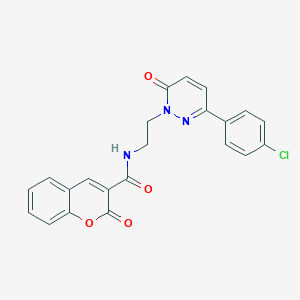
![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2625678.png)
![N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-oxazolidinyl]methyl]-N''-[(4-methylphenyl)methyl]oxamide](/img/structure/B2625679.png)
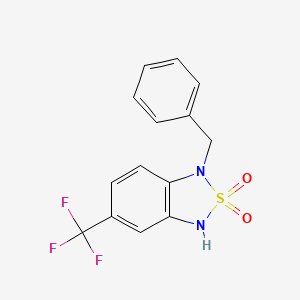

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2625683.png)
![4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2625684.png)
